Thiazolo[5,4-b]pyridine-2,5-diamine

Catalog No.
S14533155
CAS No.
M.F
C6H6N4S
M. Wt
166.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[5,4-b]pyridine-2,5-diamine

Product Name

Thiazolo[5,4-b]pyridine-2,5-diamine

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2,5-diamine

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

InChI

InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9)

InChI Key

NFEBBPDUBXCRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)N

Thiazolo[5,4-b]pyridine-2,5-diamine is a heterocyclic compound that features a fused thiazole and pyridine structure, which contributes to its unique chemical properties. This bicyclic compound is characterized by its molecular formula C6H6N4SC_6H_6N_4S and a molecular weight of approximately 166.20 g/mol. The compound's structure allows for multiple reactive sites, making it an attractive candidate in medicinal chemistry for drug development due to its potential pharmacological activities and versatility in chemical modifications .

, including:

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, which introduces oxygen-containing functional groups into the molecule.
  • Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, allowing for the modification of functional groups.
  • Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

These reactions highlight the compound's reactivity and potential for further derivatization.

Thiazolo[5,4-b]pyridine-2,5-diamine exhibits significant biological activity, particularly in pharmacology. Its mechanism of action often involves interaction with specific molecular targets such as enzymes and receptors. For instance, certain derivatives have been shown to inhibit phosphoinositide 3-kinase by binding to its active site, thereby preventing substrate access. This inhibition can have implications in cancer therapy and other diseases where this enzyme is implicated .

The synthesis of thiazolo[5,4-b]pyridine-2,5-diamine typically involves the following methods:

  • Cyclization: A common synthetic route begins with thiazole or thiazolidine derivatives that undergo cyclization with pyridine derivatives under specific conditions. For example, ortho-amino(diisopropyldithiocarbamato)pyridine can be reacted with carboxylic acid and phosphorus oxychloride to yield the desired compound.
  • Multicomponent Reactions: Recent studies have explored one-pot multicomponent reactions involving nitroketene dithioacetals and various other reactants to synthesize functionalized derivatives of thiazolo[5,4-b]pyridine .
  • Industrial Methods: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often including steps such as solvent extraction and purification through chromatography techniques.

Thiazolo[5,4-b]pyridine-2,5-diamine has several applications in medicinal chemistry:

  • Drug Development: Its unique structure allows for the design of novel pharmaceuticals targeting various diseases.
  • Biological Research: The compound serves as a valuable tool in studying enzyme inhibition mechanisms and drug interactions.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.

Research on thiazolo[5,4-b]pyridine-2,5-diamine has focused on its interactions with biological macromolecules. Studies indicate that its heterocyclic structure facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites. These interactions are crucial for understanding how modifications to the compound can enhance its biological activity or selectivity towards specific targets .

Thiazolo[5,4-b]pyridine-2,5-diamine is part of a broader class of thiazole-pyridine derivatives that exhibit diverse biological activities. Some similar compounds include:

Compound NameStructural FeaturesUnique Properties
Thiazolo[4,5-b]pyridineFused thiazole and pyridineExhibits similar pharmacological activities
Pyrano[2,3-d]thiazoleContains a pyran ring fused with thiazoleKnown for antimicrobial and anticancer properties
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidineFused pyrimidine structureExhibits a broad spectrum of biological activities

Uniqueness: Thiazolo[5,4-b]pyridine-2,5-diamine stands out due to its specific bicyclic structure that allows for multiple reactive sites for chemical modifications. This versatility enables the creation of a wide range of derivatives tailored for specific pharmacological properties, making it a valuable scaffold in drug discovery efforts .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

166.03131738 g/mol

Monoisotopic Mass

166.03131738 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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